molecular formula C18H17NO3 B11617739 butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate

butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate

Cat. No.: B11617739
M. Wt: 295.3 g/mol
InChI Key: CIBJSUFKVCUGGI-HTXNQAPBSA-N
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Description

Butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate is a chemical compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a butyl ester group and a hydroxyimino functional group attached to the fluorene core. Fluorene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate typically involves the esterification of 9-(hydroxyimino)-9H-fluorene-4-carboxylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso group.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of amide or alcohol derivatives.

Scientific Research Applications

Butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the fluorene core can intercalate into DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl (9E)-9-(hydroxyimino)-9H-fluorene-4-carboxylate is unique due to its combination of a fluorene core with a hydroxyimino group, providing distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

butyl (9E)-9-hydroxyiminofluorene-4-carboxylate

InChI

InChI=1S/C18H17NO3/c1-2-3-11-22-18(20)15-10-6-9-14-16(15)12-7-4-5-8-13(12)17(14)19-21/h4-10,21H,2-3,11H2,1H3/b19-17+

InChI Key

CIBJSUFKVCUGGI-HTXNQAPBSA-N

Isomeric SMILES

CCCCOC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N\O

Canonical SMILES

CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NO

Origin of Product

United States

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